molecular formula C8H5F3N2O2S B13524272 3-Cyano-4-(trifluoromethyl)benzenesulfonamide

3-Cyano-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B13524272
M. Wt: 250.20 g/mol
InChI Key: UDSGWPKELKGOAW-UHFFFAOYSA-N
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Description

3-Cyano-4-(trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula C8H5F3N2O2S. It is known for its unique structural features, including a cyano group, a trifluoromethyl group, and a sulfonamide group attached to a benzene ring. This compound is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with sodium cyanide under controlled conditions to introduce the cyano group .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of advanced catalysts and reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-4-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-Cyano-4-(trifluoromethyl)benzenesulfonamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-Cyano-4-(trifluoromethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The cyano and trifluoromethyl groups can enhance binding affinity to active sites, leading to inhibition or modulation of enzyme activity. The sulfonamide group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzenesulfonamide: Lacks the cyano group but shares the trifluoromethyl and sulfonamide groups.

    3-Cyano-4-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

3-Cyano-4-(trifluoromethyl)benzenesulfonamide is unique due to the presence of both cyano and trifluoromethyl groups, which confer distinct reactivity and stability. This combination makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H5F3N2O2S

Molecular Weight

250.20 g/mol

IUPAC Name

3-cyano-4-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C8H5F3N2O2S/c9-8(10,11)7-2-1-6(16(13,14)15)3-5(7)4-12/h1-3H,(H2,13,14,15)

InChI Key

UDSGWPKELKGOAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)C#N)C(F)(F)F

Origin of Product

United States

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